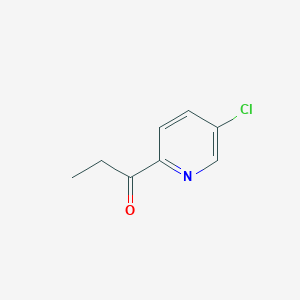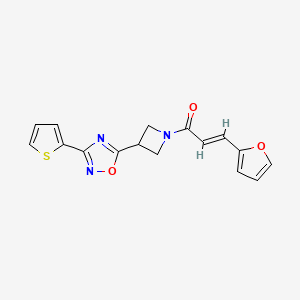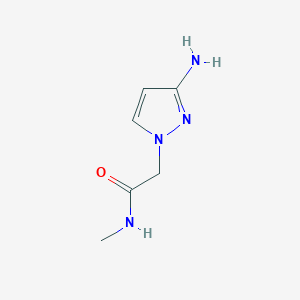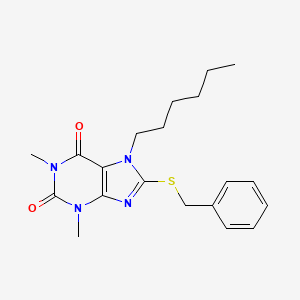
1-(5-Chloropyridin-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloropyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C8H8ClNO . It’s used for research purposes and is not intended for human use.
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, enhancing our understanding of stereochemistry, isomerism, hybridization, and orbitals .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 169.60822 , and its molecular formula, which is C8H8ClNO . Other properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Anticancer Activity and Apoptosis Induction
Research has identified compounds related to 1-(5-Chloropyridin-2-yl)propan-1-one as potential anticancer agents through apoptosis induction. For instance, a study discovered a novel apoptosis inducer, showcasing activity against breast and colorectal cancer cell lines. This compound, upon modification to include a pyridyl group, has demonstrated in vivo activity in a tumor model, indicating its potential as an anticancer agent. The identification of the molecular target, TIP47 (an IGF II receptor binding protein), underscores the utility of cell-based chemical genetics approaches in discovering apoptosis inducers that could serve as anticancer agents (Zhang et al., 2005).
Molecular Structure and Docking Studies
A study on the molecular structure, spectroscopic, and quantum chemical properties of a compound closely related to this compound has extended our understanding of its stability and activity. The research also explored its antimicrobial activity and conducted docking simulation, highlighting its potential in medicinal applications (Sivakumar et al., 2021).
Synthetic Chemistry Applications
The catalytic synthesis and functional rearrangement of compounds related to this compound demonstrate its versatility in synthetic chemistry. For example, research has outlined a facile four-component tandem protocol for synthesizing novel compounds, highlighting the method's efficiency and environmental friendliness (Devi & Perumal, 2007). Another study detailed the synthesis of derivatives acting as nicotinic receptor probes, further showcasing the chemical's utility in neuroscience research (Zhang et al., 2004).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazoline derivatives synthesized using this compound have been evaluated for their anti-inflammatory and antibacterial activities. These studies indicate that the compounds exhibit significant activity, underscoring their potential as pharmaceutical agents (Ravula et al., 2016).
Molecular Docking and Anticancer Research
Further research into derivatives of this compound has explored their anticancer and antimicrobial potentials through molecular docking studies. These studies have shown promising results against cancer cell lines and pathogenic strains, adding to the compound's value in drug development (Katariya et al., 2021).
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRFRMYIKJOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2966946.png)



![3-(3-hydroxypropyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966954.png)


![Methyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2966961.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2966964.png)
